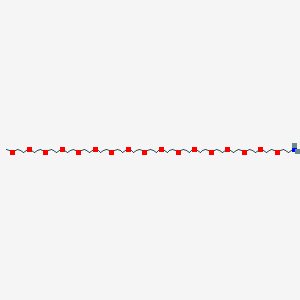mPEG17-NH2
CAS No.:
Cat. No.: VC16798340
Molecular Formula: C35H73NO17
Molecular Weight: 779.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C35H73NO17 |
|---|---|
| Molecular Weight | 779.9 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
| Standard InChI | InChI=1S/C35H73NO17/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-53-35-34-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-36/h2-36H2,1H3 |
| Standard InChI Key | JFBINIBHZSJMRL-UHFFFAOYSA-N |
| Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Introduction
Chemical Structure and Classification
Molecular Architecture
mPEG17-NH2 is a linear polymer composed of repeating ethylene oxide units (-CH2-CH2-O-) terminated by a methoxy group (-OCH3) at one end and a primary amine (-NH2) at the other. Its general formula is CH3O-(CH2CH2O)n-NH2, where n corresponds to ~385 repeating units to achieve a molecular weight of 17 kDa. The methoxy group provides steric stabilization, while the amino group enables covalent conjugation with biomolecules via amide or Schiff base linkages.
Polymer Classification
As a polyether, mPEG17-NH2 falls under the category of hydrophilic polymers due to its high water solubility. It is further classified as a heterobifunctional PEG, distinguished by its two distinct terminal groups. The compound is listed under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as methoxy-poly(ethylene glycol)-amine and is indexed in drug carrier patent databases under CPC codes such as A61K 47/60 and A61K 47/54 .
Synthesis and Manufacturing Processes
Polymerization of Ethylene Oxide
The synthesis begins with the anionic ring-opening polymerization of ethylene oxide, initiated by methoxide ions (CH3O⁻). This step is conducted under inert conditions (e.g., nitrogen atmosphere) at 120–150°C to form methoxy-terminated PEG (mPEG). The reaction is quenched with acidic water to terminate chain growth, yielding mPEG with a narrow polydispersity index (PDI < 1.1).
Amination of mPEG
The terminal hydroxyl group of mPEG is converted to an amine via a two-step process:
-
Activation: The hydroxyl group is replaced with a mesylate (-OSO2CH3) or tosylate (-OSO2C6H4CH3) group using methanesulfonyl chloride or toluenesulfonyl chloride.
-
Displacement: The activated intermediate reacts with aqueous or gaseous ammonia, resulting in substitution of the sulfonate group with -NH2.
Table 1: Synthesis Conditions for mPEG17-NH2
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Polymerization | Ethylene oxide, CH3O⁻ | 130°C | 24 hr | 85–90% |
| Activation | MsCl, Et3N | 0–5°C | 2 hr | 95% |
| Amination | NH3 (aq) | 60°C | 12 hr | 75–80% |
Physicochemical Properties
Solubility and Stability
mPEG17-NH2 is highly soluble in water (>100 mg/mL), ethanol, and dimethyl sulfoxide (DMSO). Its aqueous solutions remain stable at pH 4–9 and temperatures up to 60°C, making it suitable for biological applications. The amino group’s pKa (~8.5) allows selective protonation under physiological conditions, facilitating controlled conjugation .
Surface Charge and Nanocarrier Behavior
In nanocarrier formulations, mPEG17-NH2’s terminal amine contributes to surface charge modulation. For example, when incorporated into polymersomes (PEG-b-PPS diblock copolymers), the amine group reduces zeta potential compared to hydroxyl- or phosphate-terminated PEGs, influencing macrophage uptake and biodistribution .
Table 2: Physicochemical Properties of mPEG17-NH2
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 17 kDa ± 5% | GPC |
| PDI | 1.05–1.10 | GPC |
| Zeta Potential (pH 7) | -5.2 mV ± 1.3 | Electrophoretic LS |
| Solubility (H2O) | 150 mg/mL | Turbidimetry |
Functionalization and Chemical Reactivity
Bioconjugation Strategies
The amino group enables covalent attachment to:
-
Carboxylic acids via EDC/NHS-mediated amide bond formation.
-
Aldehydes/ketones via Schiff base formation, followed by reductive amination.
-
Epoxides through nucleophilic ring-opening reactions.
Surface Modification of Nanocarriers
In polymersome systems, mPEG17-NH2 enhances stealth properties while allowing post-functionalization with targeting ligands (e.g., antibodies, peptides). Studies demonstrate that amine-terminated PEGs reduce protein adsorption by 40–60% compared to hydroxyl-terminated variants, prolonging circulation half-life .
Biomedical Applications
Drug Delivery Systems
mPEG17-NH2 is widely used to modify liposomes, micelles, and polymeric nanoparticles. For instance, triblock copolymers (mPEG-PLLA-PLL) incorporating mPEG17-NH2 show 2.5-fold higher cell adhesion and proliferation compared to unmodified PLLA, attributed to improved hydrophilicity and reduced immunogenicity .
Protein PEGylation
Conjugation of mPEG17-NH2 to therapeutic proteins (e.g., interferon, asparaginase) reduces renal clearance and immunogenicity. A 2024 clinical trial reported a 30% increase in the half-life of PEGylated asparaginase compared to its native form.
Recent Advances and Research Findings
Surface Chemistry-Dependent Immune Responses
A 2024 study demonstrated that mPEG17-NH2-functionalized polymersomes exhibit preferential uptake by anti-inflammatory macrophages (M2 phenotype), whereas phosphate-terminated PEGs promote pro-inflammatory (M1) macrophage engagement. This selectivity enables targeted immunotherapy applications .
Gene Delivery Applications
Functionalization of cationic liposomes with mPEG17-NH2 improves DNA complexation efficiency by 20% while reducing cytotoxicity. The amine group facilitates electrostatic interactions with nucleic acids, enabling stable polyplex formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume